3-(4-Hydroxyphenyl)-2-(2-methylpropanamido)propanoicacid
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Overview
Description
3-(4-Hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid is an organic compound with a complex structure that includes a hydroxyphenyl group and a methylpropanamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and 2-methylpropanamide.
Condensation Reaction: The 4-hydroxybenzaldehyde undergoes a condensation reaction with 2-methylpropanamide in the presence of a base such as sodium hydroxide.
Hydrolysis: The resulting intermediate is then hydrolyzed to form the final product, 3-(4-Hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
3-(4-Hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the amido group can interact with specific protein sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)-2-(2-methylbutanamido)propanoic acid
- 3-(4-Hydroxyphenyl)-2-(2-methylpentanamido)propanoic acid
Comparison
Compared to similar compounds, 3-(4-Hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid is unique due to its specific structural features, such as the presence of a hydroxyphenyl group and a methylpropanamido group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2-(2-methylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-8(2)12(16)14-11(13(17)18)7-9-3-5-10(15)6-4-9/h3-6,8,11,15H,7H2,1-2H3,(H,14,16)(H,17,18) |
InChI Key |
OJQDZYUOVBSIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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